GSK180736A consists of an indazole group linked to a tetrahydropyrimidine ring, which further connects to a 4-fluorophenyl ring. [, ] X-ray crystallography studies have revealed its binding mode within the active site of GRK2. [, , ] This binding involves interactions with the hinge region of the kinase domain, primarily through its indazole moiety. [, ]
GSK180736A exerts its inhibitory effect by binding to the ATP-binding site within the catalytic domain of GRK2. [, ] This interaction competitively inhibits the binding of ATP, which is essential for the kinase activity of GRK2. [, ] By preventing GRK2 phosphorylation of activated G protein-coupled receptors (GPCRs), GSK180736A ultimately interferes with GPCR desensitization and internalization. [, , ]
Investigating GRK2's role in GPCR regulation: By inhibiting GRK2 activity, GSK180736A allows researchers to study the downstream consequences of reduced GPCR desensitization and internalization. [, ] For instance, one study demonstrated that GSK180736A effectively blocked the internalization of the μ-opioid receptor (MOR) in cell lines, confirming the role of GRK2 in this process. []
Developing novel GRK2 inhibitors: The crystal structures of GSK180736A in complex with GRK2 have provided valuable insights for structure-based drug design. [, , ] Researchers have utilized this information to synthesize novel GRK2 inhibitors with improved potency and selectivity, aiming to develop potential therapeutics for diseases like heart failure. [, , , ] For example, a new class of indazole-paroxetine hybrid inhibitors were designed based on the binding pose of GSK180736A, resulting in compounds with higher potency and selectivity for GRK2. []
Evaluating GRK2 as a therapeutic target: The use of GSK180736A in cellular and animal models has contributed to the understanding of GRK2's involvement in various diseases. This knowledge helps to evaluate the potential of targeting GRK2 for therapeutic interventions. [, , ]
Investigating the role of GRK2 in other diseases: While GSK180736A has been primarily studied in the context of cardiovascular diseases, exploring its effects on other conditions involving GRK2 dysregulation, such as Parkinson's disease, could uncover new therapeutic avenues. []
Developing cell-permeable derivatives: GSK180736A exhibits limited cell permeability, which hinders its efficacy in cell-based assays. [] Synthesizing derivatives with improved cell permeability would be beneficial for studying GRK2 function in living cells and developing potential therapeutics.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7